molecular formula C14H10N2O3 B088913 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole CAS No. 10600-83-6

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

Cat. No.: B088913
CAS No.: 10600-83-6
M. Wt: 254.24 g/mol
InChI Key: ZRTGAFFKNKXSAH-UHFFFAOYSA-N
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Description

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anion Chemosensors : 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole derivatives have been used as anion fluorescent and colorimetric chemosensors, showing high selectivity for certain anions like H2PO4- and F- over others like Cl- (Tong et al., 2003).

  • Corrosion Inhibitors : These compounds have been shown to be effective corrosion inhibitors for mild steel in acidic media. They are believed to inhibit corrosion via adsorption on the metal surface (Bouklah et al., 2006), (Bentiss et al., 2002).

  • Fluorescent Chemosensors : Certain phenyl-based conjugated polymers containing oxadiazole units exhibit high sensitivity and selectivity as sensory materials for fluoride ions, demonstrating potential in environmental monitoring applications (Zhou et al., 2005).

  • Thermodynamic Properties in Corrosion Inhibition : Studies have been conducted to understand the thermodynamic properties of oxadiazole derivatives, providing insights into their inhibitory behavior and potential application in corrosion prevention (Bouklah et al., 2006).

  • Electron Transport and Injection Layers in OLEDs : Oxadiazole derivatives are used in organic light-emitting diodes (OLEDs) due to their efficient electron transport and injection properties. They improve the performance and efficiency of these devices (Brütting et al., 1997).

  • Polymer Synthesis : These compounds are involved in the synthesis of various polymers, including polyphenylenes and polyethers, which have applications in electronics and materials science (Lisa et al., 2015).

  • Organic Synthesis : There's ongoing research in the field of organic synthesis to explore novel methods and applications of oxadiazole derivatives (Hai, 2012).

  • Antitrypanosomal Activity : Some derivatives have shown potential as antitrypanosomal agents, offering a possible avenue for developing new treatments for diseases caused by Trypanosoma parasites (Das et al., 1980).

Properties

IUPAC Name

4-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-11-5-1-9(2-6-11)13-15-16-14(19-13)10-3-7-12(18)8-4-10/h1-8,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINSWEOIXQQWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418686
Record name 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10600-83-6
Record name 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250 ml three neck round bottem flask equipped with a magnetic stirbar, nitrogen inlet, glass stopper and distillation head is placed 4-hydroxybenzoic hydrazide (60.9 g, 0.4 mol) and phenyl-4-hydroxybenzoate (85.7 g, 0.4 mol). The mixture is heated to approximately 210° C. by use of a Wood's metal bath. The solids melt and phenol begins to evolve and is removed via the distillation head. The melt begins to solidify after about 15-20 minutes. The temperature is then increased to 300° C. and held for approximately one hour while under nitrogen. After cooling, the tan solid is pulverized and stirred with methanol (150-200 ml). The undissolved solid is collected and dried at 150° C. in a forced air oven. The white solid (approximately 56 g) is recrystallized from N,N-dimethylacetamide (DMAc, 225 ml) and water (105 ml) and after drying at 200° C. under vacuum (45.7 g, 45% yield), it exhibited a melting point of 347° C. by differential thermal analysis (DTA). [Y. Iwakura, U. Keikichi, Y. Imai, and Y. Takase, Die Makromoleculare Chemie, 95, 261 (1966) melting point 338° C⟧ Elemental analysis for C14H10O3N2. Calculated: C, 66.13%; H, 3.96%; O, 18.88%; N, 11.02%. Found C, 66.17%; H, 4.05%; N, 11.12%.
Quantity
60.9 g
Type
reactant
Reaction Step One
Quantity
85.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the potential antidepressant activity of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole derivatives and their interaction with glycogen synthase kinase 3β (GSK-3β)?

A1: Research suggests that certain derivatives of this compound, specifically 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol, exhibit promising antidepressant effects. These effects are linked to their potent inhibitory activity against GSK-3β, an enzyme implicated in various cellular processes, including mood regulation. In silico analysis revealed that these derivatives effectively dock onto the GSK-3β binding site. [] This interaction suggests that these compounds might exert their antidepressant effects by modulating GSK-3β activity. Further in vivo studies using the tail suspension test and forced swimming test models corroborated these findings, demonstrating the significant antidepressant potential of these derivatives. []

Q2: How does the structure of this compound influence its incorporation into polymeric materials for optoelectronic applications?

A2: The structure of this compound, featuring two phenolic hydroxyl groups, allows for its facile incorporation into polyurethane polymers via condensation polymerization. [] This compound acts as a building block alongside other monomers, such as isophorone diisocyanate and oligo p-phenylene-(E)-vinylene units. This strategic inclusion significantly enhances the hole-transport properties of the resulting polyurethanes, crucial for applications in light-emitting diodes (OLEDs). [] The presence of the oxadiazole ring and the conjugated phenyl rings likely contributes to the enhanced charge carrier mobility observed in these materials.

Q3: What are the typical methods for characterizing the structure of newly synthesized this compound derivatives?

A3: Researchers typically employ a combination of spectroscopic techniques to confirm the structure of newly synthesized this compound derivatives. These techniques include Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups, proton nuclear magnetic resonance (1H-NMR) to analyze the proton environments within the molecule, and mass spectrometry to determine the molecular weight and fragmentation pattern. [] These methods, when used in conjunction, provide a comprehensive understanding of the structural features of the synthesized compounds.

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